
Alisol K 23-acetate
Descripción general
Descripción
Alisol K 23-acetate is a natural product found in Alisma plantago-aquatica with data available.
Aplicaciones Científicas De Investigación
Chemical Stability and Structural Studies :
- Alisol A 24-acetate and 23-acetate, closely related to Alisol K 23-acetate, demonstrate instability in certain solvents, undergoing transformation and deacetylation. Understanding their stability is crucial for quality control in medicinal applications (Makabel et al., 2008).
Protostane-Type Triterpenes Discovery :
- This compound is among several new protostane-type triterpenes identified in Alismatis Rhizoma, contributing to the growing knowledge of chemical constituents in traditional Chinese medicine (Yoshikawa et al., 1999).
Antibacterial Properties :
- Research indicates that certain alisol compounds, including this compound derivatives, exhibit potent antibacterial effects against antibiotic-resistant strains, highlighting their potential in combating bacterial infections (Jin et al., 2012).
Cholesterol-Lowering Effects :
- Alisol acetates, related to this compound, have been found to lower cholesterol levels in hyperlipidemic mice. They inhibit the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism (Xu et al., 2016).
Anti-complementary Activity :
- Some alisol compounds, including this compound, display anti-complement activity, which can be therapeutically relevant in managing inflammatory and immune-related diseases (Lee et al., 2003).
Impact on Lipid Metabolism :
- Alisol compounds, including those related to this compound, show promise in regulating lipid metabolism. This aspect is crucial for developing treatments for conditions like hyperlipidemia (Zhang et al., 2017).
Antiplasmodial Activity :
- Certain alisol compounds, including this compound, have been identified to possess antiplasmodial activity, making them potential candidates for malaria treatment (Adams et al., 2011).
Quality Control and Standardization :
- The quantification and standardization of alisol compounds, including this compound, are crucial for ensuring the quality and efficacy of traditional Chinese medicines containing these components (JianFang et al., 2014).
Mecanismo De Acción
Target of Action
Alisol K 23-acetate, a triterpenoid compound, primarily targets the Farnesoid X receptor (FXR) . FXR plays a pivotal role in regulating renal function . Other protein targets have been proposed for these natural products, including soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .
Mode of Action
This compound interacts with its targets and induces changes in their activity. It can activate renal FXR and induce FXR downstream gene expression in the kidney . This interaction results in significant changes in the cellular environment, leading to various pharmacological effects.
Biochemical Pathways
The activation of FXR by this compound affects several biochemical pathways. It leads to the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, the disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses in treated cells .
Pharmacokinetics
A uflc/ms/ms method has been developed for the simultaneous quantitation of related compounds, alisol a and alisol b 23-acetate, in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
The activation of FXR by this compound results in various molecular and cellular effects. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in mice . This is reflected by improved renal function, reduced renal tubular apoptosis, ameliorated oxidative stress, and suppressed inflammatory factor expression .
Análisis Bioquímico
Biochemical Properties
Alisol K 23-acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with farnesoid X receptor (FXR), a nuclear receptor involved in bile acid regulation and lipid metabolism . Additionally, this compound inhibits the activity of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are signaling molecules with anti-inflammatory properties . These interactions highlight the compound’s potential in modulating metabolic and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism . This inhibition leads to reduced cell viability, increased apoptosis, and decreased migration and invasion in cancer cells . Furthermore, this compound has been shown to modulate the expression of genes involved in lipid metabolism and inflammation, thereby impacting cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to and activates the farnesoid X receptor (FXR), which in turn regulates the expression of target genes involved in bile acid and lipid metabolism . Additionally, this compound inhibits the activity of soluble epoxide hydrolase, leading to increased levels of anti-inflammatory epoxyeicosatrienoic acids . These molecular interactions contribute to the compound’s anti-inflammatory and metabolic regulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as desiccation at -20°C . Over time, this compound maintains its bioactivity, as evidenced by its consistent effects on cellular functions in in vitro and in vivo studies . Long-term exposure to this compound has been shown to sustain its anti-inflammatory and metabolic regulatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects on various physiological parameters. For instance, higher doses of this compound have been associated with increased anti-inflammatory and lipid-lowering effects . At very high doses, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes hydrolysis to form alisol B, a metabolite with similar pharmacological activities . Enzymes such as human butyrylcholinesterase and carboxylesterases play key roles in the hydrolysis of this compound . Additionally, this compound influences metabolic flux by modulating the expression of genes involved in lipid metabolism, such as SREBP-1c and PPARα .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to inhibit intestinal permeability by regulating tight junction-related proteins, such as zonula occludens-1 and occludin . This regulation enhances the compound’s bioavailability and distribution within the body. Additionally, this compound’s interaction with serum albumin facilitates its transport and distribution in the bloodstream .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Studies have shown that this compound localizes to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments influences its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(1S,2R,4S,6R,10S,11S,16R)-1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl]butyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3/t17-,20+,21+,24+,25+,26-,29+,30+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJREHQYYSZHDT-URRJHNPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)[C@@]23[C@@H](O2)C[C@]4(C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


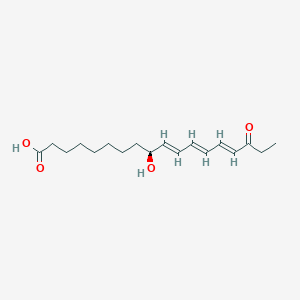




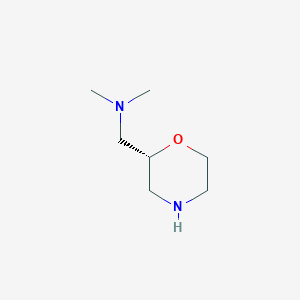
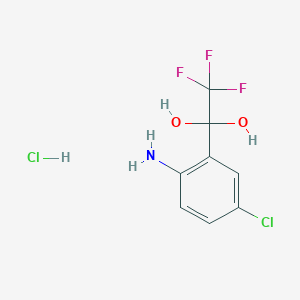

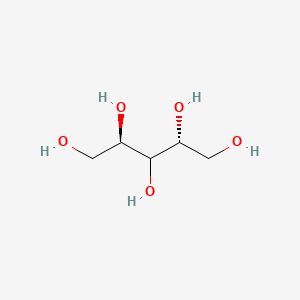
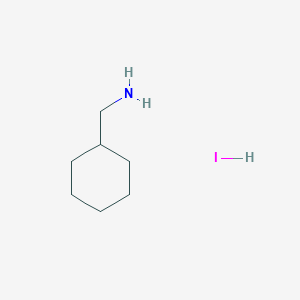
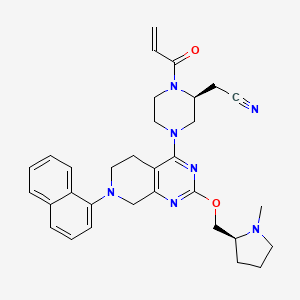
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)
![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)
